4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile
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Overview
Description
4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzonitrile group, and a dimethoxyoxane moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-cyanobenzyl chloride with 4-(4,4-dimethoxyoxan-3-yl)aminopiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzonitrile group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules.
Scientific Research Applications
4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl]benzonitrile
- 4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzylamine
Uniqueness
4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural features allow for diverse modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[4-[(4,4-dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-23-19(24-2)9-12-25-14-18(19)21-16-7-10-22(11-8-16)17-5-3-15(13-20)4-6-17/h3-6,16,18,21H,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXCHFVAGWUTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1NC2CCN(CC2)C3=CC=C(C=C3)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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